Pleurain-A4
Description
Pleurain-A4 is a bioactive peptide isolated from the skin secretions of amphibians, notably the Pleurodeles genus. It belongs to the family of antimicrobial peptides (AMPs), which play critical roles in innate immunity by targeting bacterial membranes and disrupting their integrity. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells . Its α-helical structure, stabilized by disulfide bonds, contributes to its stability in physiological conditions, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SIITTTKEAKLPQLWKQIACRLYNTC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Pleurain-A4 shares structural homology with other amphibian-derived AMPs, such as Magainin-2 (from Xenopus laevis) and Bombinin H4 (from Bombina variegata). Key structural and functional differences are outlined below:
| Property | This compound | Magainin-2 | Bombinin H4 |
|---|---|---|---|
| Amino Acid Length | 24 residues | 23 residues | 27 residues |
| Secondary Structure | α-helix (stabilized) | Amphipathic α-helix | β-sheet/α-helix mix |
| MIC (μg/mL) | 2–8 (Gram-negative) | 4–16 (Gram-negative) | 8–32 (Gram-negative) |
| Hemolytic Activity | <5% at 100 μg/mL | 10–15% at 100 μg/mL | 20–25% at 100 μg/mL |
| Thermal Stability | Retains activity at 80°C | Degrades at 60°C | Degrades at 70°C |
Key Findings :
- This compound demonstrates superior thermal stability and lower hemolytic activity compared to Magainin-2 and Bombinin H4, likely due to its disulfide-bonded framework .
- Magainin-2 exhibits broader pH tolerance but lower selectivity for bacterial membranes .
Functionally Similar Compounds
This compound is functionally analogous to synthetic AMPs like Pexiganan (a magainin derivative) and LL-37 (human cathelicidin).
| Property | This compound | Pexiganan | LL-37 |
|---|---|---|---|
| Mechanism of Action | Membrane disruption | Membrane pore formation | Membrane disruption + immunomodulation |
| Biofilm Inhibition | Effective at 10 μg/mL | Requires 20–40 μg/mL | Ineffective alone |
| Cytotoxicity (IC₅₀) | >200 μg/mL | 50–100 μg/mL | 30–60 μg/mL |
| Clinical Trials | Preclinical stage | Phase III (discontinued) | Phase II (dermatology) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
